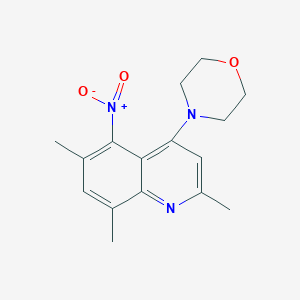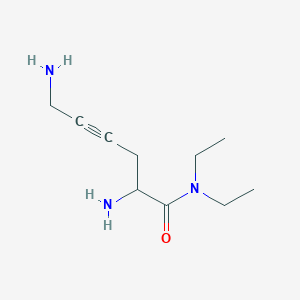
2,6-Diamino-N,N-diethylhex-4-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-N,N-diethylhex-4-ynamide: is an organic compound with a unique structure that includes both amine and alkyne functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-N,N-diethylhex-4-ynamide typically involves the reaction of a suitable precursor with diethylamine and an appropriate alkyne. One common method is the reaction of 2,6-diaminohex-4-ynoic acid with diethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diamino-N,N-diethylhex-4-ynamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be employed.
Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Introduction of various functional groups depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 2,6-Diamino-N,N-diethylhex-4-ynamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,6-Diamino-N,N-diethylhex-4-ynamide involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds or ionic interactions, while the alkyne group can participate in covalent bonding or undergo further chemical modifications. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: Used in the treatment of neurological disorders.
2,6-Diamino-4-hexynoic acid: Known for its growth inhibitory properties.
Uniqueness: 2,6-Diamino-N,N-diethylhex-4-ynamide is unique due to its combination of amine and alkyne functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
918872-03-4 |
|---|---|
Formule moléculaire |
C10H19N3O |
Poids moléculaire |
197.28 g/mol |
Nom IUPAC |
2,6-diamino-N,N-diethylhex-4-ynamide |
InChI |
InChI=1S/C10H19N3O/c1-3-13(4-2)10(14)9(12)7-5-6-8-11/h9H,3-4,7-8,11-12H2,1-2H3 |
Clé InChI |
QYVVJUDLEKENGN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C(CC#CCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


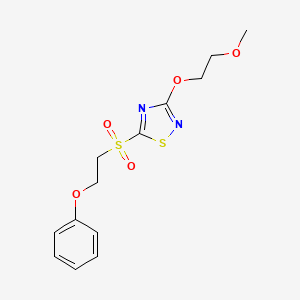
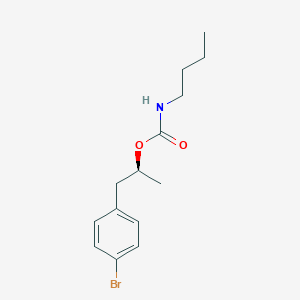
![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)


![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)

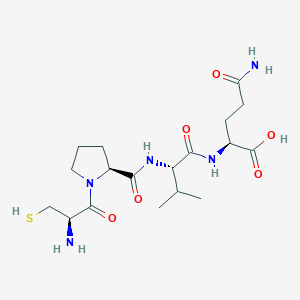
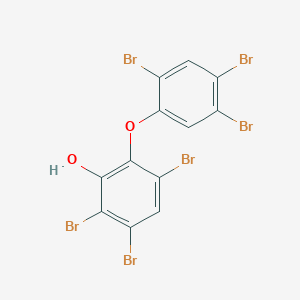
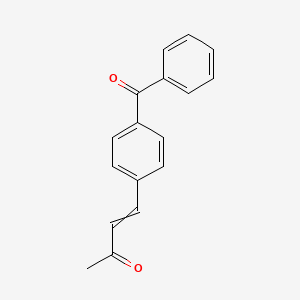
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
